molecular formula C17H23ClF3N3O4S B14227766 (2R)-N-[2-chloro-4-ethylsulfonyl-3-(4-methylpiperazin-1-yl)phenyl]-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide CAS No. 500577-21-9

(2R)-N-[2-chloro-4-ethylsulfonyl-3-(4-methylpiperazin-1-yl)phenyl]-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide

Cat. No.: B14227766
CAS No.: 500577-21-9
M. Wt: 457.9 g/mol
InChI Key: OFTTZTJKIFFLDN-MRXNPFEDSA-N
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Description

The compound (2R)-N-[2-chloro-4-ethylsulfonyl-3-(4-methylpiperazin-1-yl)phenyl]-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide is a complex organic molecule with potential applications in various scientific fields. This compound features a trifluoromethyl group, a piperazine ring, and a sulfonyl chloride group, making it a versatile candidate for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-N-[2-chloro-4-ethylsulfonyl-3-(4-methylpiperazin-1-yl)phenyl]-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide typically involves multiple steps:

    Formation of the piperazine ring: The piperazine ring can be synthesized through a cyclization reaction involving ethylenediamine and a suitable dihaloalkane.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Final coupling: The final step involves coupling the intermediate compounds under specific conditions to form the target molecule.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2R)-N-[2-chloro-4-ethylsulfonyl-3-(4-methylpiperazin-1-yl)phenyl]-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles like amines in the presence of a base.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(2R)-N-[2-chloro-4-ethylsulfonyl-3-(4-methylpiperazin-1-yl)phenyl]-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide: has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R)-N-[2-chloro-4-ethylsulfonyl-3-(4-methylpiperazin-1-yl)phenyl]-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The trifluoromethyl group enhances its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2R)-N-[2-chloro-4-ethylsulfonyl-3-(4-methylpiperazin-1-yl)phenyl]-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide: can be compared with other sulfonyl chloride-containing compounds and piperazine derivatives.

Uniqueness

  • The presence of the trifluoromethyl group and the specific arrangement of functional groups make this compound unique in its reactivity and potential applications.

Properties

CAS No.

500577-21-9

Molecular Formula

C17H23ClF3N3O4S

Molecular Weight

457.9 g/mol

IUPAC Name

(2R)-N-[2-chloro-4-ethylsulfonyl-3-(4-methylpiperazin-1-yl)phenyl]-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide

InChI

InChI=1S/C17H23ClF3N3O4S/c1-4-29(27,28)12-6-5-11(22-15(25)16(2,26)17(19,20)21)13(18)14(12)24-9-7-23(3)8-10-24/h5-6,26H,4,7-10H2,1-3H3,(H,22,25)/t16-/m1/s1

InChI Key

OFTTZTJKIFFLDN-MRXNPFEDSA-N

Isomeric SMILES

CCS(=O)(=O)C1=C(C(=C(C=C1)NC(=O)[C@](C)(C(F)(F)F)O)Cl)N2CCN(CC2)C

Canonical SMILES

CCS(=O)(=O)C1=C(C(=C(C=C1)NC(=O)C(C)(C(F)(F)F)O)Cl)N2CCN(CC2)C

Origin of Product

United States

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